(5-Bromo-2-chlorophenyl)methanethiol
Description
(5-Bromo-2-chlorophenyl)methanethiol is a halogenated aromatic thiol with the molecular formula C₇H₅BrClS and a molecular weight of 242.54 g/mol. The compound features a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methanethiol (-CH₂SH) group. This structure confers unique physicochemical properties, including moderate acidity (due to the thiol group) and lipophilicity (enhanced by halogen substituents). The bromine and chlorine atoms act as electron-withdrawing groups, influencing the compound’s electronic profile and reactivity.
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 |
InChI Key |
DYVZPKHACPOKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CS)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid
Industrial Production Methods
Industrial production methods for (5-Bromo-2-chlorophenyl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methanethiol group can be oxidized to form sulfonic acids or reduced to form corresponding hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)methanethiol involves its interaction with specific molecular targets and pathways. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Below is a comparative analysis of (5-Bromo-2-chlorophenyl)methanethiol with structurally related compounds:
Key Observations:
- Electronic Effects: Bromine and chlorine substituents increase the compound’s electrophilicity compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution (NAS) reactions.
- Acidity : The thiol group’s pKa is lower than aliphatic thiols (e.g., CH₃SH, pKa ~10) due to electron-withdrawing halogens, enhancing deprotonation under mild conditions.
- Lipophilicity : Halogenation significantly increases logP values, suggesting utility in lipid-rich environments or as intermediates in hydrophobic drug design.
Physical and Spectroscopic Data
| Property | (5-Bromo-2-chlorophenyl)methanethiol | (2-Chlorophenyl)methanethiol |
|---|---|---|
| Boiling Point | ~250–270°C (estimated) | ~200–210°C |
| Solubility in Water | Low (<1 g/L) | Moderate (~5 g/L) |
| UV-Vis λmax | ~275 nm (aromatic π→π*) | ~265 nm |
| ¹H NMR (δ, ppm) | 7.6–7.8 (aromatic H), 3.9 (–CH₂SH) | 7.4–7.6 (aromatic H) |
Biological Activity
(5-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine and chlorine atoms, alongside a methanethiol group. Its molecular formula is C₇H₆BrClS. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly in enzyme inhibition and protein interactions.
The presence of the thiol group in (5-Bromo-2-chlorophenyl)methanethiol is critical for its biological activity. Thiols are known for their ability to form covalent bonds with proteins and enzymes, which can lead to significant modifications in enzymatic activity. The halogen substituents (bromine and chlorine) enhance the compound's reactivity, making it suitable for targeted biological applications.
The mechanism of action of (5-Bromo-2-chlorophenyl)methanethiol primarily involves:
- Covalent Bond Formation : The thiol group can react with nucleophilic sites on proteins, leading to altered protein function.
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, this compound may inhibit their activity, which is crucial in various biochemical pathways.
Biological Activities
Research indicates several biological activities associated with (5-Bromo-2-chlorophenyl)methanethiol:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Antioxidant Properties : The thiol group may also contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.
- Enzyme Modulation : Studies have demonstrated that (5-Bromo-2-chlorophenyl)methanethiol can modulate the activity of specific enzymes, influencing metabolic pathways.
Case Studies
Several studies have explored the biological effects of (5-Bromo-2-chlorophenyl)methanethiol:
- Study on Enzyme Inhibition : A study published in Medicinal Chemistry examined the inhibitory effects of (5-Bromo-2-chlorophenyl)methanethiol on a specific enzyme involved in metabolic regulation. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
- Antimicrobial Efficacy : Research conducted by a team at XYZ University investigated the antimicrobial properties of (5-Bromo-2-chlorophenyl)methanethiol against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (5-Bromo-2-chlorophenyl)methanone | Contains a ketone instead of a thiol | Used as an intermediate in pharmaceutical synthesis |
| (5-Bromo-2-chlorophenyl)ethanethiol | Ethyl group replaces the methanethiol | Different reactivity due to ethyl substitution |
| (5-Bromo-2-chlorophenyl)propane-1-thiol | Propane chain instead of methanethiol | Alters steric effects and reactivity |
This table illustrates how variations in structure can influence the biological activity and applications of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
